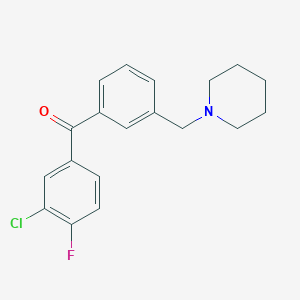

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound that belongs to the class of benzophenone derivatives. It is a heterocyclic organic compound and is commonly used in medical, environmental, and industrial research.

Molecular Structure Analysis

The molecular formula of “3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is C19H19ClFNO . The molecular weight is 331.81 .Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-4-fluoro-3’-piperidinomethyl benzophenone” is 331.81200 . It has a density of 1.228g/cm3 and a boiling point of 458.3ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : A study by Karrer et al. (2000) outlines a one-pot, highly selective synthesis method for a related compound, 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which demonstrates industrial scale-up potential. This could provide insights into synthesis techniques applicable to 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Karrer, Meier, & Pascual, 2000).

Reactivity and Interactions : Pietra and Cima (1971) investigated the reactivity of pseudoaromatic compounds, including interactions with piperidine, a component of the compound . Their findings on the reaction dynamics may provide insights into the behavior of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Pietra & Cima, 1971).

Applications in Medical and Biological Research

Antiproliferative Activity : Al‐Ghorbani et al. (2016) conducted a study on benzophenones with a pyridine nucleus and their antiproliferative activity against cancer cells. They found significant activity in compounds with fluoro and chloro substituents, which may suggest potential applications of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone in cancer research (Al‐Ghorbani et al., 2016).

Angiogenesis and Apoptosis in Tumor Inhibition : Mohammed and Khanum (2018) explored novel benzophenone analogs and their role in inhibiting tumor growth. Their research highlights the critical impact of benzophenone derivatives in targeting angiogenesis and apoptosis, which could be relevant to the research applications of 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Mohammed & Khanum, 2018).

Alzheimer’s Disease Therapy : Belluti et al. (2014) investigated fluorinated benzophenone derivatives for their effectiveness against Alzheimer’s Disease. They emphasized the potential of these compounds in developing multipotent agents targeting β-secretase and acetylcholinesterase. This could indicate the potential application of the compound in neurodegenerative disease research (Belluti et al., 2014).

Environmental and Water Treatment Studies : Research by Lee et al. (2020) on benzophenone-3 degradation during water treatment could provide context for understanding the environmental impact and treatment methods applicable to 3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone (Lee, Lee, Kim, & Zoh, 2020).

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-16(7-8-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHUSDJDRSWVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643150 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-28-7 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

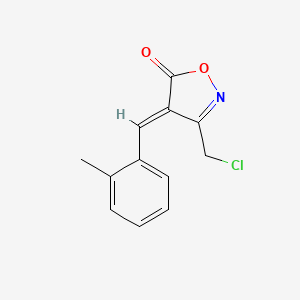

![(4E)-3-(chloromethyl)-4-[(5-methyl-2-thienyl)methylene]isoxazol-5(4H)-one](/img/structure/B1359542.png)

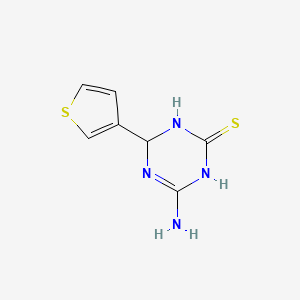

![2-Hydroxy-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1359552.png)

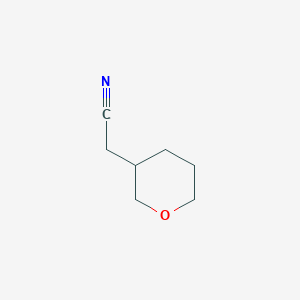

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)

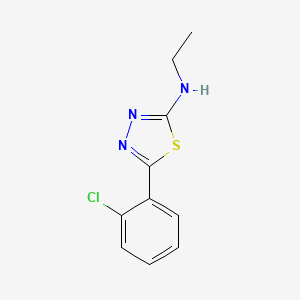

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1359579.png)